molecular formula C12H15Cl2NO3S B5401491 2,5-dichloro-N-[1-(tetrahydro-2-furanyl)ethyl]benzenesulfonamide

2,5-dichloro-N-[1-(tetrahydro-2-furanyl)ethyl]benzenesulfonamide

Cat. No.: B5401491
M. Wt: 324.2 g/mol
InChI Key: CQASBORKJLTOCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dichloro-N-[1-(tetrahydro-2-furanyl)ethyl]benzenesulfonamide, also known as TAK-659, is a novel small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling. The inhibition of BTK has been shown to be effective in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

Mechanism of Action

BTK plays a crucial role in B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. 2,5-dichloro-N-[1-(tetrahydro-2-furanyl)ethyl]benzenesulfonamide inhibits BTK by binding to the active site of the enzyme, thereby preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of B-cell receptor signaling and ultimately, the induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also been shown to be well-tolerated in preclinical studies, with no significant toxicity observed. In terms of biochemical effects, this compound has been shown to inhibit BTK activity and downstream signaling pathways, leading to the induction of apoptosis in B-cell malignancies.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2,5-dichloro-N-[1-(tetrahydro-2-furanyl)ethyl]benzenesulfonamide in lab experiments is its specificity for BTK, which allows for targeted inhibition of B-cell receptor signaling. However, one limitation is that this compound may not be effective in all B-cell malignancies, as some tumors may have alternative signaling pathways that bypass BTK. Additionally, the optimal dosing and treatment schedule of this compound in humans is still being investigated.

Future Directions

There are several potential future directions for the development of 2,5-dichloro-N-[1-(tetrahydro-2-furanyl)ethyl]benzenesulfonamide. One area of interest is the combination of this compound with other targeted therapies, such as inhibitors of PI3K or BCL-2, to enhance the efficacy of treatment. Another potential direction is the investigation of this compound in other B-cell malignancies, such as diffuse large B-cell lymphoma (DLBCL) or follicular lymphoma (FL). Additionally, the development of biomarkers to predict response to this compound could help to identify patients who are most likely to benefit from treatment.

Synthesis Methods

The synthesis of 2,5-dichloro-N-[1-(tetrahydro-2-furanyl)ethyl]benzenesulfonamide involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the introduction of the tetrahydrofuran ring, which is achieved through a cyclization reaction. The final product is obtained through a series of purification steps, including crystallization and chromatography.

Scientific Research Applications

2,5-dichloro-N-[1-(tetrahydro-2-furanyl)ethyl]benzenesulfonamide has been extensively studied in preclinical models and has shown promising results in the treatment of B-cell malignancies. In a study published in Cancer Research, this compound was shown to induce apoptosis (cell death) in CLL cells and inhibit the growth of MCL cells. Another study published in Blood demonstrated that this compound was effective in inhibiting BTK signaling and inducing cell death in Waldenstrom macroglobulinemia (WM) cells.

Properties

IUPAC Name

2,5-dichloro-N-[1-(oxolan-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO3S/c1-8(11-3-2-6-18-11)15-19(16,17)12-7-9(13)4-5-10(12)14/h4-5,7-8,11,15H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQASBORKJLTOCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCO1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.